molecular formula C17H16FN3O3 B2695225 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034288-04-3

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2695225
CAS No.: 2034288-04-3
M. Wt: 329.331
InChI Key: KNEFMWJPZIVTHN-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3) is a synthetic small molecule with a molecular formula of C17H16FN3O3 and a molecular weight of 329.33 g/mol . This acetamide derivative features a complex structure incorporating fluorophenoxy, furan, and pyrazole moieties, which are privileged scaffolds in medicinal chemistry known to contribute to binding affinity and pharmacokinetic properties . The presence of these heterocyclic structures suggests potential for diverse biological activity and makes it a valuable scaffold for investigating new therapeutic agents. Compounds containing pyrazole and furan rings are frequently explored in pharmaceutical research for various applications, including as enzyme inhibitors and for their potential antitumor properties . The specific mechanism of action and primary research applications for this compound are areas of active investigation, and it represents a key intermediate or tool compound for researchers in drug discovery and chemical biology. This product is supplied with high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore structure-activity relationships, develop novel bioactive molecules, and advance studies in heterocyclic chemistry .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-15-3-1-2-4-16(15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFMWJPZIVTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The condensation of a suitable hydrazine derivative with a diketone or equivalent to form the pyrazole ring.

    Coupling Reaction: The coupling of the fluorophenoxy intermediate with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its unique structural features. Below are the key areas of application:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit significant antitumor properties. The presence of the furan and pyrazole moieties is particularly noteworthy as they have been associated with enhanced cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies have shown that related compounds can inhibit the growth of colon cancer cells (HT29), with IC50 values indicating potent activity. Modifications to the structure, such as the introduction of electron-donating groups, have been found to enhance these effects.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

  • Data Table - Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm
Staphylococcus epidermidis0.22 - 0.25 μg/mLSynergistic effects noted

Neuropharmacological Applications

The structural components of the compound suggest potential interactions with neurotransmitter systems, particularly due to the presence of the morpholine-like moiety.

  • Mechanism of Action : Preliminary studies indicate that it may modulate neurotransmitter receptors, which could be beneficial for developing treatments for neurological disorders.

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide:

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyrazole intermediates under specific conditions (e.g., reflux in ethanol). The resulting product is typically characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro Studies

In vitro assays have been conducted to assess both cytotoxicity and antimicrobial efficacy:

  • Cytotoxicity Assays : These studies reveal that structural modifications significantly impact the cytotoxic potential against various cancer cell lines, including Jurkat T cells.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations
Compound Name Key Substituents Molecular Formula (Calculated) Potential Applications Reference ID
Target Compound 2-fluorophenoxy, furan-3-yl-pyrazole, ethylacetamide C₁₇H₁₅FN₃O₃ Hypothesized: CNS/Pesticidal N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, cyano-pyrazole, chloroacetamide C₁₂H₉Cl₂N₃O Insecticide derivatives
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Fluorobenzyl, pyrazolo-pyrimidine, furylmethyl C₂₂H₂₂FN₅O₃S Kinase inhibition (inferred)
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Difluorophenyl, furan-2-yl-triazole, ethyl C₁₅H₁₄F₂N₄O₂S Antimicrobial (structural analogy)
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloro, dimethylphenyl, pyrazolylmethyl C₁₄H₁₆ClN₃O Herbicide

Key Observations :

  • Fluorine vs. Chlorine: Fluorine in the phenoxy group (target compound) may reduce metabolic degradation compared to chlorine in analogs like metazachlor .
  • Heterocyclic Systems: Pyrazole rings are common in pesticidal (e.g., ) and kinase-targeting compounds ().
  • Amide Linkers : Ethylacetamide chains (target compound) vs. sulfanyl or triazole linkers () influence solubility and membrane permeability.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Metazachlor
Molecular Weight ~331.3 g/mol 298.13 g/mol 277.75 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) 3.1 3.5
Melting Point Not reported Not reported 85–87°C
Biological Activity Hypothesized: CNS modulation Insecticidal (Fipronil derivative) Herbicidal (ACCase inhibition)

Notes:

  • The target compound’s fluorophenoxy group may increase blood-brain barrier penetration compared to chlorinated analogs.
  • Pyrazole derivatives with cyano groups () show insecticidal activity, suggesting the target compound’s furan substitution could expand its biological profile.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a fluorophenoxy group, a furan ring, and a pyrazole moiety. The structural formula can be represented as follows:

C16H18FN3O2\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2

Research indicates that compounds containing pyrazole and furan groups often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects. The proposed mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can elevate intracellular ROS levels, contributing to their cytotoxic effects against cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound. Key findings include:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, related pyrazole compounds have shown IC50 values ranging from 0.21 µM to 12.15 µg/mL against different cancer types .
CompoundCancer Cell LineIC50 Value
St.9A3750.25 nM
St.24MCF-72.52 µM
2-(Fluoro...)VariousTBD (to be determined)
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis.
  • Apoptotic Induction : Increased levels of ROS lead to mitochondrial dysfunction and activation of apoptotic pathways.
  • Targeting Specific Kinases : The binding interactions with CDK proteins suggest a targeted approach to inhibit tumor growth effectively .

Case Studies

A recent study highlighted the efficacy of similar pyrazole derivatives in vivo using xenograft models. The results indicated:

  • Tumor Growth Inhibition : Compounds exhibited significant tumor size reduction compared to controls.
  • Survival Rates : Enhanced survival rates in treated groups were observed, suggesting potential clinical applicability .

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